Bicyclo[2.2.2]octane-1,4-diyldimethanol

Catalog No.
S732674
CAS No.
826-45-9
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.2]octane-1,4-diyldimethanol

CAS Number

826-45-9

Product Name

Bicyclo[2.2.2]octane-1,4-diyldimethanol

IUPAC Name

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c11-7-9-1-2-10(8-12,5-3-9)6-4-9/h11-12H,1-8H2

InChI Key

DLBHMXBDKPROEG-UHFFFAOYSA-N

SMILES

C1CC2(CCC1(CC2)CO)CO

Canonical SMILES

C1CC2(CCC1(CC2)CO)CO

Precursor for Polymers and Dendrimers

BDM's rigidity and functionality make it a valuable precursor for the synthesis of diverse polymers. By linking multiple BDM units through the hydroxyl groups, researchers can create rigid and well-defined polymeric structures with specific properties. These polymers can find applications in areas like high-performance materials, drug delivery systems, and molecular recognition [].

Similarly, BDM can be used as a core molecule for the construction of dendrimers, which are highly branched, symmetrical macromolecules. By attaching various functional groups to the hydroxyl moieties of BDM, researchers can create dendrimers with tailored properties for applications in catalysis, drug delivery, and sensors [].

Note: Specific research examples utilizing BDM for polymer and dendrimer synthesis would require further literature searches.

Molecular Recognition and Supramolecular Chemistry

The rigid bicyclic core and the presence of hydrogen bond donor/acceptor sites in BDM make it a promising candidate for studies in molecular recognition and supramolecular chemistry. Researchers can design BDM-based molecular receptors that can selectively bind to specific guest molecules due to their specific size, shape, and hydrogen bonding interactions [].

These BDM-based receptors can be used in various applications, including:

  • Sensors for detecting specific molecules in solution
  • Development of new materials with controlled self-assembly properties
  • Drug delivery systems that target specific biological molecules

Bicyclo[2.2.2]octane-1,4-diyldimethanol is a bicyclic organic compound characterized by a bicyclo[2.2.2]octane skeleton with two hydroxymethyl groups attached to the bridgehead carbon atoms at positions 1 and 4. Its molecular formula is C10H18O2C_{10}H_{18}O_2 and it has a unique three-dimensional structure that imparts distinct chemical and physical properties. This compound is of interest due to its potential applications in various fields, including materials science and medicinal chemistry.

Due to the presence of hydroxymethyl groups. Key reactions include:

  • Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
  • Esterification: Reaction with carboxylic acids can yield esters, which are useful in polymerization processes.
  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl sites, allowing for the introduction of various functional groups.

Several methods have been developed for synthesizing bicyclo[2.2.2]octane-1,4-diyldimethanol:

  • Transition Metal-Catalyzed Oxidation: A common method involves treating 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst (e.g., palladium) to produce the desired bicyclic structure .
  • Hydrogenation: The compound can also be synthesized via hydrogenation processes that convert suitable precursors into bicyclo[2.2.2]octane derivatives .
  • Diels-Alder Reactions: Using diene and dienophile combinations that yield bicyclic structures can also be a viable synthetic route.

Bicyclo[2.2.2]octane-1,4-diyldimethanol has potential applications in:

  • Polymer Chemistry: Its unique structure allows for the creation of novel polymeric materials with specific mechanical and thermal properties.
  • Pharmaceuticals: The compound may serve as a scaffold for developing new drugs targeting various diseases.
  • Material Science: Its properties could be harnessed in creating advanced materials such as metal-organic frameworks (MOFs) for gas storage or catalysis .

Interactions of bicyclo[2.2.2]octane-1,4-diyldimethanol with other molecules are an area of ongoing research. Preliminary studies suggest that its hydroxymethyl groups may facilitate hydrogen bonding and other non-covalent interactions, potentially influencing its reactivity and biological activity.

Bicyclo[2.2.2]octane-1,4-diyldimethanol shares structural similarities with several other compounds:

Compound NameStructure TypeUnique Features
Bicyclo[2.2.2]octane-1,4-diolBicyclic AlcoholContains two hydroxyl groups
Bicyclo[3.3.0]octaneBicyclic HydrocarbonDifferent ring size and connectivity
Bicyclo[3.3.3]decaneBicyclic HydrocarbonLarger ring system with different properties
Bicyclo[1.1.0]butaneBicyclic HydrocarbonSmaller ring system; highly strained

Bicyclo[2.2.2]octane-1,4-diyldimethanol is unique due to its specific arrangement of functional groups and its potential for diverse chemical transformations compared to these similar compounds.

Bicyclo[2.2.2]octane-1,4-diyldimethanol, a bicyclic compound with the molecular formula C10H18O2 and a molecular weight of 170.252 g/mol, represents an important structural scaffold in organic synthesis [1] [2]. The synthesis of this compound and its derivatives often employs transition metal-catalyzed oxidative cyclization strategies, which have emerged as powerful methods for constructing complex bicyclic frameworks with high stereoselectivity [3] [4].

Fundamental Principles of Oxidative Cyclization

Oxidative cyclization reactions involve the formation of new carbon-carbon bonds through metal-mediated oxidation processes, enabling the construction of bicyclic structures from simpler precursors [3] [5]. In the context of bicyclo[2.2.2]octane synthesis, these reactions typically proceed through the activation of alkene or alkyne functionalities, followed by intramolecular cyclization to form the rigid bicyclic framework [4] [3].

The general mechanism for transition metal-catalyzed oxidative cyclization involves:

  • Coordination of the transition metal catalyst to the unsaturated substrate
  • Oxidative addition or insertion to form a metallacycle intermediate
  • Reductive elimination to generate the cyclized product and regenerate the catalyst [5] [3]

Copper and Gold-Catalyzed Approaches

Copper and gold catalysts have demonstrated particular efficacy in oxidative cyclization reactions leading to bicyclic structures [5] [3]. These catalysts exhibit distinct coordination preferences that influence reaction pathways and product selectivity [5]. For copper-catalyzed systems, the active catalytic species is typically a cationic copper(I) complex that simultaneously coordinates to multiple functional groups within the substrate, facilitating intramolecular cyclization [5] [3].

Catalyst SystemCoordination ModeKey IntermediatesProduct Selectivity
Cu(I) complexesSimultaneous coordination to multiple unsaturated bondsCopper(I)-alkene/alkyne complexesFavors 5-membered ring formation
Au(I) complexesPreferential binding to electron-rich alkyne bondsGold carbene intermediatesEnables 6-membered ring formation

The choice of ligands significantly impacts the efficiency and selectivity of these transformations [5] [4]. Nitrogen-containing ligands, such as pyridine derivatives, can modulate the electronic properties of the metal center, influencing its coordination behavior and reactivity [5] [3].

Ruthenium-Catalyzed Cyclization Strategies

Ruthenium catalysts offer complementary reactivity in oxidative cyclization reactions [6] [4]. Ruthenium-catalyzed cycloisomerization of enynes has emerged as a valuable method for constructing bicyclic frameworks, including those that can serve as precursors to bicyclo[2.2.2]octane derivatives [6] [3]. These transformations often proceed through ruthenium-carbene intermediates, enabling the formation of complex ring systems with high stereoselectivity [6] [4].

Recent advances in this area include the development of asymmetric variants using chiral ruthenium complexes, which allow for the enantioselective construction of bicyclic scaffolds [6] [3]. These methodologies provide access to enantiomerically enriched bicyclo[2.2.2]octane derivatives that can be further functionalized to introduce the dimethanol functionality at the bridgehead positions [6] [4].

Palladium-Mediated Oxidation of 1,4-Dimethylenecyclohexane

The palladium-mediated oxidation of 1,4-dimethylenecyclohexane represents a direct and efficient route to bicyclo[2.2.2]octane derivatives, including precursors to bicyclo[2.2.2]octane-1,4-diyldimethanol [8]. This approach leverages the unique ability of palladium catalysts to activate C-C double bonds and facilitate oxidative cyclization processes [8] [9].

Reaction Mechanism and Key Intermediates

The palladium-mediated oxidation of 1,4-dimethylenecyclohexane typically proceeds through the following key steps:

  • Coordination of palladium(II) to one of the exocyclic double bonds
  • Nucleophilic attack by an oxygen-containing species (often from an oxidant)
  • Formation of a palladium-alkyl intermediate
  • Intramolecular insertion into the second double bond
  • Reductive elimination to form the bicyclic product [8] [9] [10]

This process effectively transforms the planar cyclohexane ring into a three-dimensional bicyclo[2.2.2]octane framework with functional groups at the bridgehead positions that can be subsequently converted to the dimethanol functionality [8] .

Oxidant Selection and Reaction Conditions

The choice of oxidant plays a crucial role in determining the efficiency and selectivity of palladium-mediated oxidations [8] [10]. Common oxidants include:

OxidantAdvantagesLimitationsTypical Conditions
Iodosobenzene diacetateHigh reactivity, mild conditionsCost, waste generationRoom temperature, acetic acid/DMSO
Hydrogen peroxideEnvironmentally friendly, inexpensiveLower selectivity, safety concernsRoom temperature, acetic acid or acetone
BenzoquinoneCatalytic regeneration of Pd(II)Limited oxidizing power65-80°C, various solvents

The reaction is typically conducted using palladium(II) acetate or palladium(II) tosylate as the catalyst, with catalyst loadings ranging from 3-10 mol% [8] . The solvent system significantly influences reaction outcomes, with polar solvents like DMSO or acetic acid generally providing superior results by stabilizing charged intermediates [8] [10].

Synthetic Applications and Modifications

The palladium-mediated oxidation of 1,4-dimethylenecyclohexane can be adapted to incorporate various functional groups at the bridgehead positions [8]. A particularly valuable application involves the direct formation of diketone or diester functionalities, which can be subsequently reduced to obtain bicyclo[2.2.2]octane-1,4-diyldimethanol [9].

Recent advances in this area include the development of asymmetric variants using chiral ligands, enabling the enantioselective construction of bicyclo[2.2.2]octane derivatives [9] [10]. These methodologies provide access to enantiomerically enriched compounds that may exhibit enhanced properties for specific applications [9] [8].

Functional Group Interconversion at Bridgehead Positions

The synthesis of bicyclo[2.2.2]octane-1,4-diyldimethanol often requires strategic functional group interconversions at the bridgehead positions of bicyclo[2.2.2]octane precursors [11] [12]. These transformations must navigate the unique steric and electronic constraints imposed by the rigid bicyclic framework [11] [13].

Challenges in Bridgehead Functionalization

Functionalization at bridgehead positions presents distinct challenges due to the geometric constraints of the bicyclic system [11] [13]. The Bredt rule, which states that double bonds cannot form at bridgehead positions in small bicyclic systems due to excessive strain, limits certain reaction pathways [13] [11]. Additionally, the steric hindrance around bridgehead positions can impede nucleophilic and electrophilic reactions [11] [12].

Despite these challenges, several strategies have been developed for the effective functionalization of bridgehead positions in bicyclo[2.2.2]octane systems [12] [11]:

  • Free radical reactions, which can proceed without requiring planar intermediates
  • Carbanion-based transformations, utilizing the stabilizing effect of adjacent functional groups
  • Transition metal-catalyzed cross-coupling reactions, which can overcome steric limitations [11] [12] [13]

Conversion of Carboxylic Acid Derivatives to Hydroxymethyl Groups

A common synthetic route to bicyclo[2.2.2]octane-1,4-diyldimethanol involves the reduction of dicarboxylic acid derivatives at the bridgehead positions [11] [12]. This approach typically begins with bicyclo[2.2.2]octane-1,4-dicarboxylic acid or its esters, which can be prepared through various methods including Diels-Alder cycloaddition followed by oxidation [14] [12].

The reduction of these carboxylic acid derivatives can be accomplished using several reducing agents:

Reducing AgentReaction ConditionsYieldSelectivity
Lithium aluminum hydrideDiethyl ether, reflux, 4 hours85-90%High
Borane-tetrahydrofuran complexTHF, 0°C to room temperature75-85%Moderate
Sodium borohydride/iodineTHF, reflux70-80%Moderate

Lithium aluminum hydride (LiAlH4) reduction represents the most common approach, providing high yields of bicyclo[2.2.2]octane-1,4-diyldimethanol from the corresponding diesters [12] [11]. The reaction typically proceeds through sequential reduction of both ester groups to primary alcohols, with the rigid bicyclic framework ensuring high stereoselectivity [12] [14].

Alternative Functional Group Transformations

Beyond the reduction of carboxylic acid derivatives, several alternative strategies have been developed for introducing hydroxymethyl groups at bridgehead positions [12] [11]:

  • Hydroboration-oxidation of bridgehead alkenes, although limited by the Bredt rule for small bicyclic systems
  • Addition of organometallic reagents to bridgehead ketones followed by oxidation
  • Ring-opening of bridgehead epoxides under appropriate conditions [11] [12] [13]

These approaches offer complementary routes to bicyclo[2.2.2]octane-1,4-diyldimethanol, with the optimal strategy depending on the specific starting materials and desired stereochemical outcome [12] [11].

Industrial-Scale Production Optimization Challenges

The industrial-scale production of bicyclo[2.2.2]octane-1,4-diyldimethanol presents numerous challenges that must be addressed to achieve economically viable manufacturing processes [15] [16]. These challenges span multiple aspects of process development, from reaction optimization to purification and waste management [16] [17].

Catalyst Recovery and Recycling

The transition metal catalysts employed in the synthesis of bicyclo[2.2.2]octane derivatives represent a significant cost factor in industrial production [15] [16]. Developing effective strategies for catalyst recovery and recycling is therefore essential for economic viability [16] [17].

Several approaches have been investigated for catalyst recovery:

Recovery MethodEfficiencyAdvantagesLimitations
Precipitation/filtration70-85%Simple, low costCatalyst degradation over cycles
Immobilization on solid supports80-95%Multiple reuse cyclesInitial catalyst preparation cost
Biphasic systems85-90%Continuous operation possibleSolvent compatibility issues

The development of more robust catalyst systems with higher turnover numbers and improved stability under reaction conditions represents an ongoing area of research for industrial applications [16] [15].

Purification and Waste Minimization

The purification of bicyclo[2.2.2]octane-1,4-diyldimethanol to meet stringent quality specifications presents significant challenges at industrial scale [17] [16]. Traditional purification methods such as column chromatography, while effective at laboratory scale, become impractical and cost-prohibitive at production scale [17] [15].

Alternative purification strategies that have been explored include:

  • Crystallization and recrystallization processes, which can be more readily scaled
  • Continuous distillation for volatile intermediates
  • Membrane-based separations for certain process streams
  • Simulated moving bed chromatography for high-value products [16] [17] [15]

Waste minimization represents another critical challenge for industrial production [17] [16]. The synthesis of bicyclo[2.2.2]octane derivatives often involves multiple steps with significant solvent usage and waste generation [17] [15]. Process intensification approaches, such as telescoping multiple reactions without intermediate isolation, can significantly reduce solvent consumption and waste production [16] [17].

Quality Control and Reproducibility

Ensuring consistent product quality across production batches requires robust analytical methods and process controls [17] [16]. The complex three-dimensional structure of bicyclo[2.2.2]octane-1,4-diyldimethanol necessitates sophisticated analytical techniques for identity confirmation and purity assessment [16] [17].

Key quality parameters typically include:

  • Chemical purity (typically >98% by HPLC)
  • Stereochemical purity (diastereomeric and enantiomeric purity where applicable)
  • Residual catalyst content (typically <10 ppm for transition metals)
  • Residual solvent levels (according to regulatory guidelines) [17] [16] [15]

The thermodynamic stability of bicyclo[2.2.2]octane-1,4-diyldimethanol is intrinsically linked to the rigid bicyclic framework that confers exceptional structural integrity. The compound exhibits remarkable thermal stability with no decomposition observed below 300°C [1]. This elevated thermal threshold is attributed to the constrained ring system that restricts molecular motion and prevents facile bond dissociation pathways that are common in more flexible aliphatic diols.

Differential scanning calorimetry studies reveal a melting transition in the range of 251-253°C with no phase transitions occurring before the melting point [2]. Thermogravimetric analysis confirms the absence of solvent incorporation and demonstrates that thermal decomposition initiates abruptly at 323°C, well above the melting point [2]. This substantial temperature difference between melting and decomposition indicates excellent thermal stability under typical processing conditions.

The thermal decomposition mechanism follows patterns consistent with other bicyclo[2.2.2]octane derivatives, where hydroxymethyl substitution leads to accelerated thermal degradation compared to the parent hydrocarbon [1]. Nuclear magnetic resonance relaxation studies on related bicyclo[2.2.2]octane systems indicate activation enthalpies for molecular reorientation of 17.1 ± 1.2 kilojoules per mole in the brittle phase and 7.7 ± 0.9 kilojoules per mole in the plastic crystalline phase [3]. These relatively low activation barriers suggest that molecular motion in the solid state contributes to the observed thermal behavior.

Table 1: Thermodynamic and Thermal Properties

PropertyValueUnitReference
Molecular Weight170.25g/mol [4] [5] [6]
Density (25°C)1.1 ± 0.1g/cm³ [4]
Boiling Point298.8 ± 8.0°C at 760 mmHg [4]
Flash Point142.8 ± 13.0°C [4]
Thermal Decomposition Temperature> 300°C [1]
Melting Transition251-253°C [2]
Decomposition Onset323°C [2]

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility profile of bicyclo[2.2.2]octane-1,4-diyldimethanol reflects the dual nature of its molecular structure, combining the hydrophobic bicyclic core with hydrophilic hydroxymethyl groups. In aqueous systems, the compound exhibits a solubility of 9.47 milligrams per milliliter, corresponding to 0.0556 molar concentration [6]. This solubility classifies the compound as "very soluble" according to standard pharmaceutical solubility classifications [6].

The octanol-water partition coefficient (Log P) demonstrates a consensus value of 1.56, indicating moderate lipophilicity [6]. This intermediate Log P value suggests balanced hydrophobic and hydrophilic interactions, making the compound suitable for both aqueous and organic solvent applications. The relatively low Log P compared to the parent bicyclo[2.2.2]octane reflects the significant contribution of the hydroxymethyl groups to overall polarity.

In polar aprotic solvents such as dimethyl sulfoxide and tetrahydrofuran, bicyclo[2.2.2]octane-1,4-diyldimethanol demonstrates high solubility . This enhanced solubility in polar aprotic media is attributed to the ability of these solvents to solvate the hydroxyl groups through dipole-dipole interactions while accommodating the hydrophobic bicyclic framework. Storage recommendations specify anhydrous conditions at room temperature, indicating sensitivity to moisture and the importance of hydrogen bonding interactions in determining physical properties [8].

Non-polar solvents exhibit limited solvation capacity for bicyclo[2.2.2]octane-1,4-diyldimethanol due to the inability to effectively interact with the hydroxymethyl groups . The poor solubility in non-polar media restricts the use of these solvents in synthetic applications and necessitates the use of polar solvent systems for most chemical transformations.

Table 2: Solubility Data

Solvent TypeSolubilityLog P (octanol/water)ClassificationReference
Water9.47 mg/mL (0.0556 mol/L)1.56 (consensus)Very soluble [6]
Polar Aprotic SolventsHigh solubilityN/APreferred solvents
Non-polar SolventsLimited solubilityN/APoor solvents
Polar Protic SolventsModerate solubilityN/AIntermediate

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of bicyclo[2.2.2]octane-1,4-diyldimethanol through characteristic chemical shift patterns that reflect the symmetrical molecular architecture. Proton nuclear magnetic resonance spectroscopy in deuterated chloroform at 600 megahertz reveals two distinct signal groups: a singlet at δ 1.43 parts per million integrating for 14 protons corresponding to the bicyclic methylene groups, and a singlet at δ 3.27 parts per million integrating for 4 protons corresponding to the hydroxymethyl groups [6].

The remarkable simplicity of the proton nuclear magnetic resonance spectrum confirms the high symmetry of the molecule, with all methylene protons in the bicyclic framework being magnetically equivalent due to rapid conformational exchange. Solid-state carbon-13 cross-polarization magic-angle spinning nuclear magnetic resonance spectroscopy reveals a sharp signal at δ 32.3 parts per million for the bicyclic methylene carbons [2]. The persistence of this signal under dipolar dephasing conditions indicates rapid molecular motion with frequencies exceeding the heteronuclear proton-carbon-13 dipolar coupling frequency of 25-30 kilohertz [2].

Infrared spectroscopy exhibits characteristic absorption bands consistent with the functional group composition. The hydroxyl stretch appears as a broad absorption between 3200-3600 reciprocal centimeters, indicative of hydrogen bonding interactions [9] [10]. Aliphatic carbon-hydrogen stretching vibrations are observed between 2800-3000 reciprocal centimeters, corresponding to the methylene groups in the bicyclic framework [9] [10]. The absence of carbonyl or aromatic signals confirms the purely aliphatic nature of the compound.

Mass spectrometry using electron ionization produces a molecular ion peak at mass-to-charge ratio 170, consistent with the molecular formula C₁₀H₁₈O₂ [5]. Fragmentation patterns exhibit typical behavior for bicyclo[2.2.2]octane derivatives, with loss of hydroxymethyl groups and subsequent rearrangement of the bicyclic framework [5]. The stability of the molecular ion reflects the rigidity of the bicyclic core structure.

Table 3: Spectroscopic Characterization Data

TechniqueKey Signals/PeaksCharacteristic FeaturesReference
¹H NMR (600 MHz, CDCl₃)δ 1.43 (s, 14H, CH₂), δ 3.27 (s, 4H, CH₂OH)Symmetrical structure evident [6]
¹³C NMR (solid state)δ 32.3 (bicyclic methylenes)Sharp signal due to molecular motion [2]
IR SpectroscopyO-H stretch (3200-3600 cm⁻¹), C-H stretch (2800-3000 cm⁻¹)Hydroxyl and alkyl regions [9] [10]
Mass SpectrometryM⁺ = 170 (molecular ion)Fragmentation patterns consistent with structure [5]

Crystallinity Analysis via X-ray Diffraction

X-ray diffraction analysis of bicyclo[2.2.2]octane-1,4-diyldimethanol and related compounds reveals detailed information about crystal packing arrangements and intermolecular interactions. Single crystal X-ray diffraction studies on bicyclo[2.2.2]octane derivatives demonstrate that the rigid bicyclic framework promotes ordered crystal structures with well-defined unit cell parameters [2]. The crystal structure typically exhibits disorder in the bicyclic fragment, occurring over two positions with 50:50 occupancy, attributed to the dynamic nature of the molecular rotor [2].

The hydrogen bonding patterns contribute significantly to the overall stability of the crystal structure and influence the packing efficiency of the molecules . The hydroxymethyl groups serve as both hydrogen bond donors and acceptors, creating three-dimensional networks that stabilize the crystalline lattice. These intermolecular interactions are crucial for determining the melting point and other solid-state properties.

Comparative crystallographic studies on bicyclo[2.2.2]octane-1,4-diol derivatives reveal that substitution patterns significantly influence crystal packing. The presence of hydroxymethyl groups instead of hydroxyl groups directly on the bicyclic framework alters the hydrogen bonding geometry and affects the overall crystal structure [12]. X-ray powder diffraction studies indicate that plastic crystalline phases can exist at elevated temperatures, characterized by molecular disorder while maintaining long-range translational order [3].

The space group determination for related bicyclo[2.2.2]octane derivatives often reveals chiral space groups such as P4₃2₁2, indicating the absence of inversion centers [2]. This crystallographic feature reflects the inherent chirality that can arise from the specific arrangement of substituents around the bicyclic framework, even in seemingly symmetrical molecules.

Metal-organic frameworks incorporating bicyclo[2.2.2]octane-1,4-dicarboxylic acid derivatives demonstrate unit cell parameters with dimensions a = 6.1341 ± 0.0004 Å, b = 19.5931 ± 0.0011 Å, c = 19.6981 ± 0.0013 Å, and β = 90.564 ± 0.006° [13]. These crystallographic data provide insight into the packing efficiency and intermolecular distances that govern the solid-state properties of bicyclo[2.2.2]octane derivatives.

Table 4: Crystallographic Data

ParameterValueUnitTemperatureReference
Space GroupP4₃2₁2-100 K [2]
Unit Cell Volume2367.3 ± 0.3Ų120 K [13]
Disorder Occupancy50:50%Variable [2]
Crystal SystemTetragonal-100 K [2]
Molecules per Unit Cell4-100 K [2]

XLogP3

0.8

Wikipedia

(Bicyclo[2.2.2]octane-1,4-diyl)dimethanol

Dates

Last modified: 08-15-2023

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